N-(3-((6-甲基吡啶-3-基)氧基)苯基)-1,2-二氢苊-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

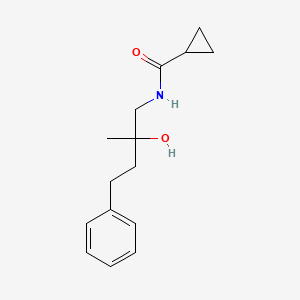

The compound N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry due to their pharmacological properties. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) and are often used as antimicrobial agents. However, they can also be modified to exhibit various other biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine was achieved using solid-phase synthesis, which is a method that allows for the systematic assembly of compounds on a solid support . Similarly, the synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides was performed by coupling 3-bromopyridine with different sulfonamides using a copper(I) iodide catalyst . Although the specific synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is not detailed in the provided papers, these examples give insight into the methodologies that could be applied to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, a new polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide was reported, highlighting the importance of molecular conformation and packing in the crystalline state . The molecular structure can influence the compound's stability, solubility, and interaction with biological targets. The presence of a 6-methylpyridazin group in the compound of interest suggests potential for specific biological interactions due to the heterocyclic aromatic ring system.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. For instance, reactions of N-sulfonylalkylamines with ynamines can lead to the formation of novel S,N-heterocycles, which are of interest in medicinal chemistry . Additionally, the non-enzymatic reaction of a nitroso derivative with glutathione, a detoxification mechanism, resulted in the formation of a new binding form, N-hydroxy-sulfonamide, between arylnitroso compounds and thiols . These reactions demonstrate the chemical versatility of sulfonamide derivatives and their potential for generating diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The dimorphism observed in different polymorphs of a sulfapyridine derivative indicates that solvent choice can significantly affect the crystalline form and, consequently, the physical properties of these compounds . Understanding these properties is essential for the development of pharmaceutical agents, as they affect the drug's formulation, delivery, and bioavailability.

科学研究应用

磺酰胺类化合物的概述

磺酰胺类化合物,包括 N-(3-((6-甲基吡啶-3-基)氧基)苯基)-1,2-二氢苊-3-磺酰胺,在各个科学和医学领域发挥着至关重要的作用。这些化合物以其广泛的生物活性而闻名,这使其在治疗细菌感染和其他疾病方面得到了广泛的应用。磺酰胺类药物,通常称为磺胺类药物,是最早用于治疗的合成抗菌剂之一。它们的应用不仅限于抗菌活性,还包括抗病毒、抗癌和抗炎特性。

药物化学和药理应用

磺酰胺类药物的药理特性和在药物化学中的应用已得到广泛的研究。它们是多种药物的关键组成部分,包括利尿剂、碳酸酐酶抑制剂、抗癫痫药和抗病毒剂。磺酰胺衍生物的结构多样性允许开发针对各种疾病的新型治疗剂,例如癌症、青光眼、炎症和阿尔茨海默病。它们的作用机制通常涉及抑制细菌合成叶酸,叶酸是细菌生长和繁殖的必需过程,使其对多种细菌感染有效 (Gulcin & Taslimi, 2018)。

环境和分析研究

除了它们的治疗应用外,磺酰胺类药物还是环境和分析研究的主题。研究探索了它们在环境中,尤其是在水体中的存在,以及它们对微生物种群和人类健康的潜在影响。已经开发了包括毛细管电泳和电化学测定在内的分析方法,以检测和量化各种基质中的磺酰胺类抗生素,这反映了监测其环境水平和了解其在自然和工程系统中的行为的重要性 (Baran 等,2011)。

未来方向

对磺酰胺类化合物,包括 N-(3-((6-甲基吡啶-3-基)氧基)苯基)-1,2-二氢苊-3-磺酰胺,的持续研究不断发现新的应用并扩展我们对其潜力的理解。开发具有提高疗效、降低毒性和针对特定疾病的靶向作用的磺酰胺衍生物仍然是药物化学中的一个关键兴趣领域。因此,磺酰胺类药物仍然是一个至关重要且充满活力的研究领域,为治疗干预和环境管理提供了新的途径。

有关磺酰胺类化合物的科学研究应用的更多见解和详细信息,包括环境影响、分析检测方法和药物化学的进步,以下参考文献提供了全面的概述和专家意见:

属性

IUPAC Name |

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-1,2-dihydroacenaphthylene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-15-8-13-22(25-24-15)29-19-7-3-6-18(14-19)26-30(27,28)21-12-10-17-5-2-4-16-9-11-20(21)23(16)17/h2-8,10,12-14,26H,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLOFKXDZDCASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)

![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)